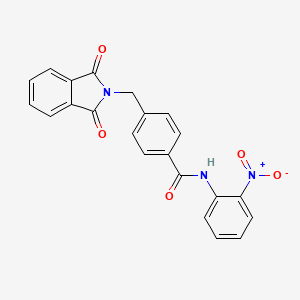

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide

描述

属性

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O5/c26-20(23-18-7-3-4-8-19(18)25(29)30)15-11-9-14(10-12-15)13-24-21(27)16-5-1-2-6-17(16)22(24)28/h1-12H,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWSJKLCGWGNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method 1: Carbodiimide-Mediated Amide Coupling

Procedure :

-

Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)methylbenzoic Acid :

-

Activation and Coupling with 2-Nitroaniline :

-

The carboxylic acid (10 mmol) is activated using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC, 10 mmol) and hydroxybenzotriazole (HOBt, 10 mmol) in acetonitrile for 30 minutes.

-

2-Nitroaniline (10 mmol) is added, and the reaction is stirred for 24 hours at room temperature.

-

Purification via column chromatography (EtOAc/petroleum ether) affords the target compound (Yield: 50–60%).

-

Characterization Data :

Method 2: Direct Alkylation of Phthalimide

Procedure :

-

Synthesis of 4-(Bromomethyl)-N-(2-nitrophenyl)benzamide :

-

Substitution with Potassium Phthalimide :

Characterization Data :

Method 3: One-Pot Tandem Reaction

Procedure :

-

Simultaneous Cyclization and Coupling :

Optimization Notes :

-

Solvent Choice : Acetic acid enhances electrophilicity of the anhydride, facilitating faster cyclization.

-

Temperature : Reflux conditions (∼118°C) improve reaction efficiency compared to room-temperature methods.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Complexity | Purity (HPLC) |

|---|---|---|---|---|

| Carbodiimide | 50–60 | 24–48 h | Moderate | >95% |

| Direct Alkylation | 65–70 | 6–8 h | Low | >90% |

| One-Pot Tandem | 55–60 | 12 h | High | 85–90% |

Key Observations :

-

Method 2 offers higher yields due to fewer intermediate steps but requires handling reactive alkyl halides.

-

Method 1 provides superior purity, critical for pharmacological applications.

-

Method 3 is time-efficient but less selective, leading to byproducts.

Critical Reaction Parameters

Solvent Effects

Catalysts and Additives

化学反应分析

Types of Reactions

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

科学研究应用

Overview

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide (CAS No. 1845706-31-1) is a synthetic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This compound features a dioxoisoindoline moiety, which is known for its diverse pharmacological effects, and a nitrophenyl group that may enhance its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, which may lead to the development of new therapeutic agents. Research indicates that derivatives of isoindoline compounds exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer lines .

- Antimicrobial Activity : The presence of the nitro group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for antimicrobial drug development .

Neuropharmacology

Recent research has indicated that isoindoline derivatives possess neuroprotective properties. The ability of this compound to penetrate the blood-brain barrier makes it a potential candidate for treating central nervous system disorders .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:

- Nucleophilic Substitution : The benzamide moiety can undergo substitution reactions to introduce different functional groups.

- Reduction Reactions : The nitro group can be reduced to an amine, potentially enhancing the biological activity of the resulting compounds .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of isoindoline derivatives similar to this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the isoindoline structure could lead to potent anticancer agents .

Case Study 2: Neuroprotective Effects

In another study focusing on neuropharmacological applications, researchers evaluated the neuroprotective effects of compounds related to this benzamide derivative. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential in treating neurodegenerative diseases .

作用机制

The mechanism of action of 4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the benzamide core can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

相似化合物的比较

Structural Comparison

The compound is structurally analogous to several derivatives reported in the evidence:

Key Observations :

- Methyl or methoxy groups (e.g., 4k, 4g) enhance lipophilicity but reduce electrophilicity compared to nitro-substituted derivatives .

Physical and Spectral Properties

Melting Points :

Spectral Data :

- IR Spectroscopy: Phthalimide derivatives show strong C=O stretches at ~1710 cm⁻¹ (phthalimide) and ~1630 cm⁻¹ (amide). The nitro group in the target compound would introduce additional peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

- NMR Spectroscopy : The ortho-nitro group in the target compound would cause distinct splitting patterns in the aromatic region (δ ~7.5–8.5 ppm) compared to para-substituted analogs .

Key Insights :

- The ortho-nitro group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or cholinesterases) due to its planar geometry and electron-deficient nature .

- Compared to halogenated analogs (e.g., 4b, 4c), the nitro group’s stronger electron-withdrawing effect could reduce metabolic stability but increase target affinity .

生物活性

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzamide core linked to a phthalimide moiety and a nitrophenyl group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name: 4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-nitrophenyl)benzamide

CAS Number: 1845706-31-1

This structure includes functional groups that are essential for its biological activity, such as the nitrophenyl group, which can participate in electron transfer reactions, and the benzamide core that can form hydrogen bonds with target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of various enzymes or receptors involved in critical biological pathways. The presence of both the nitrophenyl and benzamide groups enhances its binding affinity and specificity towards these targets.

Therapeutic Applications

Recent studies suggest that this compound has potential applications in several therapeutic areas:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown significant anti-proliferative activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines at high concentrations .

- Anti-inflammatory Properties: The compound is being investigated for its potential use as a pharmacophore in drug design aimed at treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-phenylbenzamide | Lacks nitro group | Lower reactivity and biological activity |

| N-(2-Nitrophenyl)phthalimide | Similar structure but lacks benzamide core | Different properties and applications |

This table illustrates how the presence of specific functional groups influences the overall reactivity and biological potential of these compounds.

Study on Anticancer Activity

In a study evaluating the anticancer properties of various benzamide derivatives, including this compound, significant cytotoxic effects were observed. The compound showed an IC50 value indicating potent activity against the MCF-7 cell line at concentrations around 100 µM. This suggests that further exploration into its mechanism could yield valuable insights into its potential as an anticancer agent .

Inhibition Studies

Another research effort focused on the synthesis and evaluation of acetylcholinesterase inhibitory activities among related benzamide derivatives. The findings indicated that compounds structurally similar to this compound displayed promising inhibition rates against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

常见问题

Q. What are the standard synthetic protocols for preparing 4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-nitrophenyl)benzamide, and how can reaction progress be monitored?

A typical synthesis involves refluxing a mixture of 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide derivatives in glacial acetic acid for 2 hours. Reaction progress is tracked via thin-layer chromatography (TLC), followed by cooling, filtration, and recrystallization from suitable solvents to isolate the product . Alternative methods include microwave-assisted synthesis to improve reaction efficiency and yield, as seen in analogous indole-based compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Key techniques include:

- ¹H/¹³C NMR : Confirms the presence of the isoindolin-1,3-dione ring (δ ~7.8–8.0 ppm for aromatic protons) and the nitrophenyl group (δ ~8.2–8.5 ppm for nitro-substituted protons) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns consistent with the amide and nitro functional groups .

- UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic and nitro moieties, useful for purity assessment .

Q. What preliminary biological assays are recommended to explore its bioactivity?

Screen for anti-inflammatory or enzyme inhibitory activity using in vitro models. For example, similar benzamide derivatives have been tested in cyclooxygenase (COX) inhibition assays . Dose-response studies (1–100 µM) and cytotoxicity profiling (e.g., MTT assay) are recommended to establish therapeutic windows.

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Use quantum chemical calculations (e.g., DFT) to map electrostatic potentials and identify reactive sites for structural modifications. Molecular docking against target proteins (e.g., kinases or receptors) can predict binding affinities. For instance, PubChem’s QSPR models and InChI-based structural encoding enable rapid virtual screening .

Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?

- Synthesis discrepancies : Compare solvent polarity (e.g., glacial acetic acid vs. ethanol) and heating methods (reflux vs. microwave). Evidence shows microwave-assisted reactions reduce side products and improve reproducibility .

- Bioactivity variability : Validate assay conditions (e.g., pH, incubation time) and compound stability. For nitroaryl compounds, ensure anaerobic conditions to prevent degradation during testing .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Design derivatives with modifications to:

- The isoindolinone ring : Replace the dioxo group with sulfonyl or carbonyl moieties to alter electron density.

- The nitro group : Test meta- vs. para-substituted nitro positions to assess steric and electronic effects on target binding .

- The benzamide linker : Introduce methyl or halogen substituents to modulate lipophilicity and bioavailability .

Q. What advanced analytical techniques are suitable for studying its degradation or metabolic pathways?

- LC-HRMS : Track degradation products in simulated physiological conditions (e.g., pH 7.4 buffer at 37°C).

- Isotopic labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in hepatocyte models .

- X-ray crystallography : Resolve crystal structures of metabolite-enzyme complexes to identify detoxification pathways .

Methodological Considerations

Q. How can reaction scalability be improved without compromising purity?

Transition from batch to flow chemistry for continuous synthesis, optimizing parameters like residence time and temperature. Evidence from scaled agrochemical production highlights the use of catalytic systems (e.g., Pd/C) to enhance efficiency .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Standardize solvent systems : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity).

- Include controls : Test against structurally related inactive analogs (e.g., nitro-to-amine derivatives) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。